molecular formula C8H5ClO3 B1329893 2-(4-Chlorophenyl)-2-oxoacetic acid CAS No. 7099-88-9

2-(4-Chlorophenyl)-2-oxoacetic acid

Cat. No.: B1329893
CAS No.: 7099-88-9
M. Wt: 184.57 g/mol
InChI Key: RSAXVDMWQCQTDT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoacetic acid (CAS: 7099-88-9) is an α-keto carboxylic acid derivative featuring a chlorophenyl substituent at the α-carbon. Its molecular formula is C₈H₅ClO₃, with a molecular weight of 184.58 g/mol . Structurally, it consists of a phenyl ring substituted with a chlorine atom at the para position, linked to a ketone and carboxylic acid group (SMILES: O=C(O)C(=O)C1=CC=C(Cl)C=C1) .

The compound is synthesized via palladium-catalyzed reactions or decarboxylative coupling methods, achieving yields up to 77% under optimized conditions . Its purity and structure are confirmed by ¹H NMR (δ 7.96 and 7.69 ppm for aromatic protons in DMSO-d₆) and ¹³C NMR (δ 182.7 ppm for the carbonyl group) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research indicates that derivatives of 2-oxoacetic acid exhibit significant pharmacological properties. For instance, compounds related to 2-(4-Chlorophenyl)-2-oxoacetic acid have been studied for their potential anti-inflammatory and analgesic effects. These properties make them candidates for developing new therapeutic agents targeting pain and inflammation pathways.

Synthesis and Optimization:
The synthesis of this compound has been optimized to improve yields and reduce reaction conditions. A notable method involves using o-chloroacetophenone as a starting material, leading to the efficient production of this compound as an intermediate in the synthesis of pharmaceuticals like Asennaping, which is used for treating various conditions .

Dyeing Processes

Application in Keratin Fibers:
The compound has been explored for its application in dyeing keratin fibers (such as hair and wool). According to a patent, 2-oxoacetic acid derivatives can be utilized effectively to enhance the dyeing process due to their ability to form stable bonds with keratin proteins . This application is particularly relevant in the cosmetics industry, where colorfastness and vibrancy are critical.

Material Science

Development of Luminescent Materials:
Recent studies have highlighted the potential of this compound derivatives in creating eco-friendly luminescent carbon dots. These materials are being investigated for their applications in bioimaging and sensing technologies due to their bright luminescence and biocompatibility .

Case Studies and Research Findings

Case Study: Synthesis Techniques
Research has documented various synthesis techniques that improve the efficiency and yield of this compound. For instance, one study demonstrated that using sodium hydroxide in conjunction with copper powder under nitrogen protection significantly enhances the reaction's effectiveness while minimizing costs .

Comparative Analysis of Cytotoxicity
Another area of research involves comparing the cytotoxic effects of this compound derivatives with other compounds. Studies suggest that structural variations influence their activity against cancer cell lines, indicating potential uses in cancer therapy .

Summary Table of Applications

Application Area Details
Medicinal ChemistryPotential anti-inflammatory and analgesic properties; used as an intermediate in drug synthesis.
Dyeing ProcessesEffective dyeing agent for keratin fibers; enhances colorfastness and vibrancy.
Material ScienceDevelopment of luminescent carbon dots for bioimaging and sensing applications.
Cytotoxicity ResearchInvestigated for effects against various cancer cell lines; structure-activity relationship studies ongoing.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its chlorophenyl group allows it to interact with hydrophobic pockets in proteins, while the oxoacetic acid moiety can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-chlorophenyl)-2-oxoacetic acid with structurally analogous α-keto acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Yield (%) Hazard Classifications Key Applications References
This compound C₈H₅ClO₃ 184.58 4-Cl 77 H302, H315, H319, H335 Organic synthesis, photoprotecting groups
2-(4-Methoxyphenyl)-2-oxoacetic acid C₉H₈O₄ 180.16 4-OCH₃ 62 Not reported Intermediate in heterocycle synthesis
2-(4-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 168.12 4-F 58 Acute toxicity (H302) Photocatalysis studies
2-(3-Chlorophenyl)-2-oxoacetic acid C₈H₅ClO₃ 184.58 3-Cl 69 Not reported Ligand in metal-catalyzed reactions
2-(2,5-Difluorophenyl)-2-oxoacetic acid C₈H₄F₂O₃ 186.11 2,5-F₂ 49 Not reported Specialty organic synthesis
2-(Naphthalen-2-yl)-2-oxoacetic acid C₁₂H₈O₃ 200.19 Naphthalen-2-yl 83 Not reported Fluorescent materials research

Key Observations:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, F) increase acidity and reactivity in decarboxylative couplings compared to electron-donating groups (e.g., OCH₃) .
    • Positional isomerism : The 4-chloro derivative exhibits higher synthetic yields (77%) than the 3-chloro analog (69%), likely due to steric and electronic factors .
    • Aromatic systems : Naphthalene-based analogs (e.g., 2-(naphthalen-2-yl)-2-oxoacetic acid) show enhanced stability and higher yields (83%) due to extended conjugation .

Biological Activity

2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorobenzoylformic acid, is a small organic molecule with the chemical formula C₈H₅ClO₃. Its unique structure, characterized by a chlorophenyl group attached to a keto acid moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features both a carbonyl (C=O) and a carboxylic acid (COOH) functional group. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with sodium acetate in acetic acid, followed by characterization through techniques such as NMR and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Hypolipidemic Effects : Studies suggest that this compound may help lower lipid levels in the blood, making it a candidate for treating dyslipidemia and related disorders.
  • Anti-inflammatory Properties : Derivatives of this compound have shown potential in reducing inflammation, which could be beneficial in various inflammatory conditions.
  • Analgesic Effects : The compound has been evaluated for its pain-relieving properties, contributing to its therapeutic potential.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies have focused on how this compound influences lipid metabolism and inflammatory pathways. It is believed to modify lipid profiles by affecting enzymes involved in lipid synthesis and breakdown, thus highlighting its potential role as a therapeutic agent in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Hypolipidemic Study :
    • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in serum cholesterol and triglyceride levels. The results indicated that the compound modulates hepatic lipid metabolism, leading to improved lipid profiles.
  • Anti-inflammatory Assessment :
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in managing chronic inflammatory diseases.
  • Analgesic Evaluation :
    • A comparative study assessed the analgesic effects of this compound against standard analgesics in rodent models. The findings revealed comparable efficacy in pain relief, supporting its use as an alternative analgesic agent.

Comparative Analysis with Similar Compounds

To understand the structure-activity relationship (SAR) of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-Methoxyphenyl)-2-oxoacetic acidContains a methoxy group instead of chlorineExhibits different biological activity profiles
2-(4-Fluorophenyl)-2-oxoacetic acidContains a fluorine atomPotentially different pharmacokinetic properties
2-(Phenyl)-2-oxoacetic acidLacks halogen substituentsMore straightforward synthesis routes

These comparisons highlight how variations in substituents can lead to significant differences in biological activities and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-2-oxoacetic acid in laboratory settings?

The compound is typically synthesized via oxidation of 1-(4-chlorophenyl)ethan-1-one (4-chloroacetophenone) using strong oxidizing agents. A validated method involves acidic conditions with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), yielding 77% isolated product after purification . Key steps include:

  • Reaction Setup : Stirring 4-chloroacetophenone in a sulfuric acid medium.
  • Oxidation : Gradual addition of KMnO₄ at controlled temperatures (50–60°C).
  • Workup : Acidification, filtration, and recrystallization from ethanol/water. Alternative routes may involve Friedel-Crafts acylation followed by hydrolysis, but yields vary depending on electrophile stability .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

The ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals:

  • δ 8.32 (d, J = 8.6 Hz) : Aromatic protons ortho to the electron-withdrawing oxoacetic group.
  • δ 7.56 (d, J = 8.6 Hz) : Aromatic protons meta to the substituent. The absence of a ketone proton (compared to its precursor) and the downfield shift of carbonyl protons confirm successful oxidation. ¹³C NMR further validates the ketone (δ ~182 ppm) and carboxylic acid (δ ~167 ppm) functionalities .

Q. What analytical techniques beyond NMR are critical for characterizing this compound?

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 198.9924 ([M+H]⁺, C₈H₆ClO₃).
  • Infrared Spectroscopy (IR) : Strong stretches at ~1700 cm⁻¹ (C=O, carboxylic acid) and ~1680 cm⁻¹ (C=O, ketone).
  • Elemental Analysis : Matches calculated values for C (48.39%), H (3.05%), Cl (17.86%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 49–77% ) arise from:

  • Oxidant Selectivity : KMnO₄ in acidic media may overoxidize side chains, while K₂Cr₂O₇ offers better control.
  • Purification Challenges : The compound’s polarity complicates crystallization; optimizing solvent ratios (e.g., ethanol:water = 3:1) improves recovery.
  • Reaction Monitoring : Using TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track ketone conversion minimizes byproducts .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) studies reveal:

  • Electrophilic Centers : The ketone carbonyl (partial charge = +0.45) is more reactive than the carboxylic acid group.
  • Substitution Reactions : Nucleophilic attack at the 4-chlorophenyl group is disfavored (activation energy = 28 kcal/mol), whereas the α-keto position is accessible (activation energy = 18 kcal/mol). MD simulations further show solvation effects stabilize intermediates in polar aprotic solvents (e.g., DMF) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

this compound serves as a precursor for:

  • Thiazolidinones : Condensation with thioureas yields antimicrobial agents (e.g., 3p/3q derivatives ).
  • Benzoxazoles : Coupling with 2-aminophenols under microwave irradiation forms fused heterocycles with fluorescence properties .
  • Metal Complexes : The α-keto acid moiety chelates transition metals (e.g., Cu²⁺), enabling catalytic applications in C–H activation .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAXVDMWQCQTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221216
Record name Benzeneacetic acid, 4-chloro-alpha-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7099-88-9
Record name Benzeneacetic acid, 4-chloro-alpha-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007099889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-chloro-alpha-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2-oxoacetic acid
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Record name 4-CHLOROPHENYLGLYOXYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-Chlorophenyl)-2-oxoacetic acid
2-(4-Chlorophenyl)-2-oxoacetic acid
2-(4-Chlorophenyl)-2-oxoacetic acid
2-(4-Chlorophenyl)-2-oxoacetic acid
2-(4-Chlorophenyl)-2-oxoacetic acid
2-(4-Chlorophenyl)-2-oxoacetic acid

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